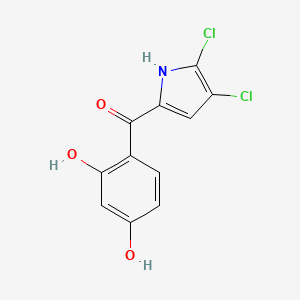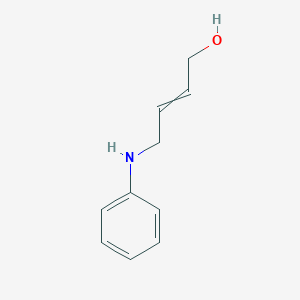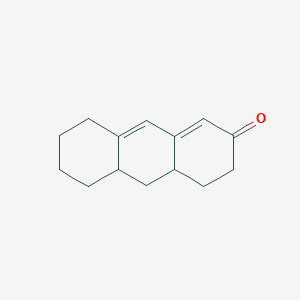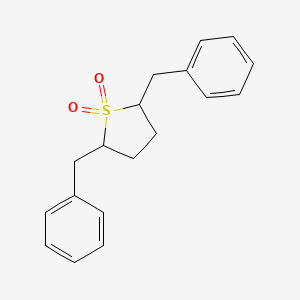
Manganese--oxotungsten (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese–oxotungsten (1/1) is a compound that combines manganese and tungsten oxides. This compound is of interest due to its unique chemical properties and potential applications in various fields, including catalysis, materials science, and environmental chemistry. The combination of manganese and tungsten oxides results in a material that exhibits interesting redox behavior and catalytic activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of manganese–oxotungsten (1/1) typically involves the reaction of manganese and tungsten precursors under controlled conditions. One common method is the sol-gel process, where manganese and tungsten salts are dissolved in a solvent, followed by the addition of a gelling agent to form a gel. The gel is then dried and calcined to obtain the desired oxide compound .
Industrial Production Methods: In industrial settings, the production of manganese–oxotungsten (1/1) may involve high-temperature solid-state reactions. Manganese and tungsten oxides are mixed in stoichiometric ratios and subjected to high temperatures in a furnace to facilitate the formation of the compound. This method ensures the production of large quantities of the material with consistent quality.
Análisis De Reacciones Químicas
Types of Reactions: Manganese–oxotungsten (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s redox properties make it suitable for catalytic applications, particularly in oxidation reactions .
Common Reagents and Conditions: Common reagents used in reactions involving manganese–oxotungsten (1/1) include hydrogen peroxide, oxygen, and various organic substrates. The reactions are typically carried out under mild to moderate temperatures and pressures, depending on the desired outcome .
Major Products Formed: The major products formed from reactions involving manganese–oxotungsten (1/1) depend on the specific reaction conditions and substrates used. In oxidation reactions, the compound can facilitate the formation of oxygenated products, such as alcohols, ketones, and carboxylic acids .
Aplicaciones Científicas De Investigación
Manganese–oxotungsten (1/1) has a wide range of scientific research applications:
Chemistry: The compound is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Biology: Manganese–oxotungsten (1/1) is studied for its potential role in biological redox reactions.
Medicine: Research is ongoing to explore the compound’s potential in medical applications, such as drug delivery and imaging.
Mecanismo De Acción
The mechanism by which manganese–oxotungsten (1/1) exerts its effects is primarily through its redox activity. The compound can undergo oxidation and reduction reactions, facilitating the transfer of electrons in various chemical processes. This redox behavior is crucial for its catalytic activity, where it can activate substrates and promote chemical transformations .
Molecular Targets and Pathways: In biological systems, manganese–oxotungsten (1/1) can interact with enzymes and other proteins involved in redox reactions. It can mimic the activity of natural enzymes, such as those involved in oxygen evolution and electron transfer processes .
Comparación Con Compuestos Similares
- Manganese dioxide (MnO2)
- Tungsten trioxide (WO3)
- Manganese tungstate (MnWO4)
- Iron–oxotungsten compounds
Propiedades
Número CAS |
52365-44-3 |
|---|---|
Fórmula molecular |
MnOW |
Peso molecular |
254.78 g/mol |
Nombre IUPAC |
manganese;oxotungsten |
InChI |
InChI=1S/Mn.O.W |
Clave InChI |
WPIHHLRBPCWABK-UHFFFAOYSA-N |
SMILES canónico |
O=[W].[Mn] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




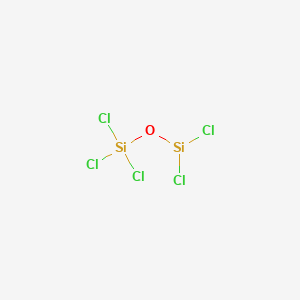
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)

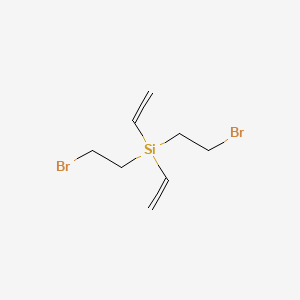

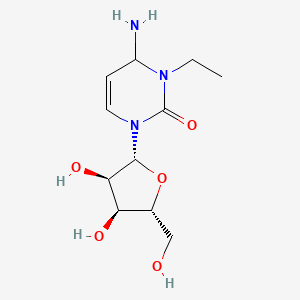
![3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14648086.png)
